molecular formula C4H7NO3 B3052104 N-Formyl-N-methylglycine CAS No. 38456-66-5

N-Formyl-N-methylglycine

Cat. No.: B3052104
CAS No.: 38456-66-5
M. Wt: 117.1 g/mol
InChI Key: CGENPBMSAIVDAP-UHFFFAOYSA-N
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Description

N-Formyl-N-methylglycine is a derivative of glycine, an amino acid, where the amino group is substituted with a formyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Formyl-N-methylglycine can be synthesized through several methods. One common approach involves the reaction of N-methylglycine with formic acid under controlled conditions. Another method includes the use of ethyl orthoformate and N-methylglycine, which undergoes a formylation reaction to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalysts to enhance the efficiency and yield of the reaction. Recent advancements have focused on using eco-friendly media and nanocatalysts to achieve high selectivity and efficiency in the formylation process .

Chemical Reactions Analysis

Types of Reactions

N-Formyl-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.

    Reduction: The compound can be reduced to its corresponding amine.

    Substitution: this compound can participate in substitution reactions where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield formyl oxides, while reduction can produce N-methylglycine.

Scientific Research Applications

N-Formyl-N-methylglycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Formyl-N-methylglycine involves its interaction with specific molecular targets and pathways. It can act as a methyl group donor in various biochemical reactions, influencing metabolic processes and cellular functions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

    Sarcosine (N-methylglycine): Sarcosine is structurally similar to N-Formyl-N-methylglycine but lacks the formyl group.

    Dimethylglycine: Another related compound, dimethylglycine, has two methyl groups attached to the amino group.

Uniqueness

This compound is unique due to the presence of both formyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.

Properties

IUPAC Name

2-[formyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c1-5(3-6)2-4(7)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENPBMSAIVDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472711
Record name N-formylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38456-66-5
Record name N-formylsarcosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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